molecular formula C5H8N4S B3196764 5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol CAS No. 1000933-23-2

5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B3196764
CAS No.: 1000933-23-2
M. Wt: 156.21 g/mol
InChI Key: AYGLNHBCKFNEAF-UHFFFAOYSA-N
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Description

5-Amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol (CAS: 1000933-23-2) is a heterocyclic compound with the molecular formula C₅H₈N₄S and a molecular weight of 156.21 g/mol . Its structure features a 1,2,4-triazole core substituted with an amino group at position 5, a cyclopropyl group at position 4, and a thiol group at position 2. This compound is primarily utilized as a building block in organic synthesis for pharmaceuticals and agrochemicals due to its reactive thiol and amino groups .

Properties

IUPAC Name

3-amino-4-cyclopropyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S/c6-4-7-8-5(10)9(4)3-1-2-3/h3H,1-2H2,(H2,6,7)(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGLNHBCKFNEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NNC2=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000933-23-2
Record name 5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of cyclopropyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazinate. This intermediate is then cyclized using hydrazine hydrate to yield the desired triazole compound .

Industrial Production Methods:

Types of Reactions:

    Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.

    Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

    Cyclization: Acidic or basic conditions can facilitate cyclization reactions.

Major Products:

    Disulfides: Formed from the oxidation of the thiol group.

    Substituted Triazoles: Formed from nucleophilic substitution reactions.

    Fused Heterocycles: Formed from cyclization reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, while the amino and cyclopropyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (R₁, R₂, R₃) Key Properties/Applications Reference
5-Amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol R₁ = Cyclopropyl, R₂ = NH₂, R₃ = SH Building block; potential bioactivity modulator
Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol) R₁ = 4-Cl-C₆H₄, R₂ = H, R₃ = SH Inhibits YUC flavin monooxygenases in auxin biosynthesis
4-Amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol R₁ = 4-NO₂-C₆H₄, R₂ = NH₂, R₃ = SH Precursor for Schiff base synthesis; nitro group enhances electrophilicity
5-Phenyl-4H-1,2,4-triazole-3-thiol derivatives R₁ = C₆H₅, R₂ = H/alkyl, R₃ = SH Anticancer (kinase inhibition), antifungal (lanosterol demethylase)
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) R₁ = 4-Pyridyl, R₂ = NH₂, R₃ = SH Antioxidant activity via radical scavenging (DPPH•, ABTS•⁺ assays)

Substituent-Driven Functional Differences

Cyclopropyl vs. Aryl Groups :

  • The cyclopropyl group in the target compound confers enhanced lipophilicity and ring strain , which may improve bioavailability compared to planar aryl substituents like phenyl or chlorophenyl . For example, Yucasin’s 4-chlorophenyl group enables π-π stacking with enzyme active sites, making it a potent inhibitor of auxin biosynthesis .
  • Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivatives) increase electrophilicity, facilitating reactions like Schiff base formation , whereas electron-donating groups (e.g., NH₂ in the target compound) enhance antioxidant capacity by stabilizing radical intermediates .

Biological Activity: Antioxidant Potential: The amino and thiol groups in this compound likely contribute to radical scavenging, akin to 4-amino-5-phenyl derivatives (AT) and AP, which showed strong DPPH• and ABTS•⁺ quenching . Enzyme Inhibition: Unlike Yucasin (IC₅₀ ~10 µM for YUC inhibition) and phenyltriazole-thiols (nanomolar affinity for kinases) , the target compound’s cyclopropyl group may target distinct enzymes due to steric effects, though specific data are lacking.

Synthetic Utility: The thiol group enables versatile derivatization. For instance, 4-aminophenyl analogs undergo alkylation or Schiff base formation , while cyclopropyl-containing derivatives could serve as rigid scaffolds in drug design .

Molecular Docking and Computational Insights

  • Triazole-thiols with phenyl groups (e.g., 5-R-4-phenyl derivatives) exhibit strong binding to anaplastic lymphoma kinase (ALK) and cyclooxygenase-2 (COX-2) via hydrophobic and hydrogen-bonding interactions .
  • Electron-donating substituents (e.g., NH₂, SH) correlate with higher antioxidant activity in DFT studies, suggesting that the target compound’s amino and thiol groups may synergize for free radical scavenging .

Biological Activity

5-Amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol (CAS No. 1000933-23-2) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

Molecular Formula: C5_5H8_8N4_4S
Molecular Weight: 156.21 g/mol
Structural Features:

  • Contains a triazole ring.
  • An amino group at the 5-position.
  • A cyclopropyl group at the 4-position.
  • A thiol group at the 3-position.

The mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets through its functional groups:

  • Thiol Group: Capable of forming covalent bonds with cysteine residues in proteins.
  • Amino Group: Participates in hydrogen bonding.
  • Cyclopropyl Group: Engages in hydrophobic interactions.

Such interactions may influence enzyme activity and receptor binding, making this compound a candidate for further pharmacological studies.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazole derivatives, including this compound. Notably:

  • Anti-Tubercular Activity: In vitro studies have shown that related triazole compounds exhibit promising anti-tuberculosis (TB) activity against Mycobacterium tuberculosis (MTB). For instance, derivatives similar to this compound demonstrated effective inhibition against both H37Rv and multi-drug-resistant strains at concentrations as low as 5.5 µg/mL .

Cytotoxicity Studies

Cytotoxic evaluations indicate that many triazole derivatives exhibit low toxicity towards human cell lines:

  • Compounds tested showed IC50_{50} values above 100 µM against various cancer cell lines, suggesting a favorable safety profile for further development .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesBiological Activity
4-Amino-3-hydrazino-5-mercapto-1,2,4-triazoleSimilar functional groupsAntimicrobial
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiolPhenyl instead of cyclopropylVaries in potency
This compound Unique cyclopropyl groupAnti-TB potential

Case Studies and Research Findings

Research has indicated that the binding affinity of triazole compounds to key enzymes in MTB can be significant. For example:

  • Target Identification: Molecular docking studies have identified MTB β-ketoacyl ACP synthase I (KasA) as a target for related triazole compounds. The binding energy calculations suggest that these compounds may inhibit KasA more effectively than traditional inhibitors like thiolactomycin (TLM) .
  • Mechanistic Insights: The binding interactions involve hydrogen bonding with catalytic residues and steric hindrance that affects substrate access to the active site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol

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